1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene

Beschreibung

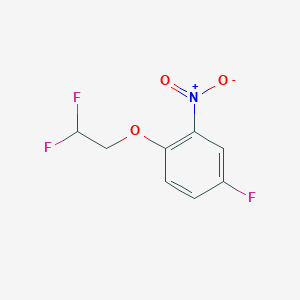

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene is a fluorinated aromatic ether with a nitro substituent. Its structure features a benzene ring substituted with:

- A 2,2-difluoroethoxy group at position 1,

- A fluorine atom at position 4,

- A nitro group at position 2.

This compound is commercially available (priced at €96.00–€2,043.00 depending on quantity) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The difluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the electron-withdrawing nitro and fluorine groups influence its reactivity in reduction and substitution reactions .

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethoxy)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-5-1-2-7(15-4-8(10)11)6(3-5)12(13)14/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCPQLAHYTYVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene typically involves the introduction of the difluoroethoxy group onto a benzene ring that already contains the fluoro and nitro substituents. One common method involves the reaction of 4-fluoro-2-nitrophenol with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional substituents.

Oxidation and Reduction: The nitro group can be reduced to an amine, while the difluoroethoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

Reduction: 1-(2,2-Difluoroethoxy)-4-fluoro-2-aminobenzene.

Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with improved metabolic stability and bioavailability.

Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity and binding affinity to its targets, thereby modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Chemical Properties

Key structural analogs differ in substituents at positions 1, 2, and 4 of the benzene ring, leading to variations in electronic effects, solubility, and reactivity. Below is a comparative analysis:

Electronic and Steric Considerations

- Electron-Withdrawing Groups (EWGs): The nitro (–NO₂) and fluorine (–F) groups in 1-(2,2-difluoroethoxy)-4-fluoro-2-nitrobenzene create a strong electron-deficient ring, favoring electrophilic substitution at position 5 or 4. The trifluoroethoxy analog (CAS 87014-28-6) exhibits even greater electron withdrawal, reducing reactivity toward further nitration .

- Fluorinated Alkoxy Chains: The 2,2-difluoroethoxy group provides moderate steric hindrance compared to bulkier substituents like trifluoroethoxy (–OCH₂CF₃). This balance enhances solubility in polar aprotic solvents (e.g., DMF or acetonitrile) while maintaining metabolic stability in drug candidates .

Biologische Aktivität

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene is a compound that has garnered interest in various fields of research, particularly due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene possesses a molecular formula of and features several functional groups that contribute to its chemical reactivity and biological interactions. The difluoroethoxy group enhances lipophilicity, while the nitro group can participate in redox reactions, making the compound a candidate for various pharmacological applications .

The biological activity of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene is primarily attributed to its interactions with specific molecular targets within biological systems. The nitro group plays a critical role in electron transfer processes, influencing the compound's reactivity and binding affinity to enzymes and receptors. Additionally, the difluoroethoxy moiety may enhance the compound's stability and solubility in biological environments.

Biological Activity

Research has indicated that 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene exhibits potential biological activities that warrant further exploration:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its ability to disrupt cellular processes could make it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in diseases where these enzymes are overactive.

- Pharmacological Applications : There is ongoing research into the use of this compound as a precursor for active pharmaceutical ingredients (APIs), highlighting its relevance in drug development.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibited growth of specific bacterial strains | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Drug Development | Explored as a precursor for APIs |

Case Study: Antimicrobial Properties

A study conducted by researchers investigated the antimicrobial efficacy of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene against various bacteria. The results showed significant inhibition against Gram-positive bacteria, indicating that the compound may disrupt bacterial cell wall synthesis or function through its reactive groups. Further investigations are needed to elucidate the precise mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.